molecular formula C20H18F3NO3S B6048607 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

Cat. No. B6048607
M. Wt: 409.4 g/mol
InChI Key: HNGCGLTVHFJDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone targets BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which leads to the activation of various transcription factors and cell survival pathways. By inhibiting BTK, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone blocks the activation of these downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been shown to inhibit the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has also been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.

Advantages and Limitations for Lab Experiments

1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has several advantages for use in lab experiments, including its potency and specificity for BTK. However, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has some limitations, including its solubility and stability, which may affect its bioavailability and pharmacokinetics. In addition, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone may have off-target effects on other kinases, which may affect its specificity and selectivity.

Future Directions

There are several future directions for the development of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone and other BTK inhibitors. These include the identification of biomarkers that can predict response to therapy, the development of combination therapies that can enhance the efficacy of BTK inhibitors, and the evaluation of BTK inhibitors in other hematological and non-hematological malignancies. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs.

Synthesis Methods

The synthesis of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone involves several steps, including the preparation of the key intermediate 2-chloro-1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, which is then converted to 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone through a series of reactions. The synthesis of 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20170294873A1).

Scientific Research Applications

1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

1-[4-[3-[3-(trifluoromethyl)benzoyl]piperidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3S/c1-12(25)17-9-15(11-28-17)19(27)24-7-3-5-14(10-24)18(26)13-4-2-6-16(8-13)20(21,22)23/h2,4,6,8-9,11,14H,3,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGCGLTVHFJDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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